molecular formula C11H9I B596889 1-Iodo-6-methylnaphthalene CAS No. 142882-54-0

1-Iodo-6-methylnaphthalene

Cat. No.: B596889
CAS No.: 142882-54-0
M. Wt: 268.097
InChI Key: AYOOLFDVBLRLFO-UHFFFAOYSA-N
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Description

1-Iodo-6-methylnaphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-6-methylnaphthalene can be synthesized through electrophilic iodination of 6-methylnaphthalene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the temperature is maintained to optimize the yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-6-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 6-Methylnaphthalene derivatives with different functional groups.

    Oxidation: 6-Methyl-1-naphthoic acid or 6-methyl-1-naphthaldehyde.

    Reduction: 6-Methylnaphthalene.

Scientific Research Applications

1-Iodo-6-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Iodo-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The methyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

  • 1-Iodo-2-methylnaphthalene
  • 1-Iodo-3-methylnaphthalene
  • 1-Iodo-4-methylnaphthalene
  • 1-Iodo-5-methylnaphthalene

Uniqueness: 1-Iodo-6-methylnaphthalene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-iodo-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOOLFDVBLRLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704776
Record name 1-Iodo-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142882-54-0
Record name 1-Iodo-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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